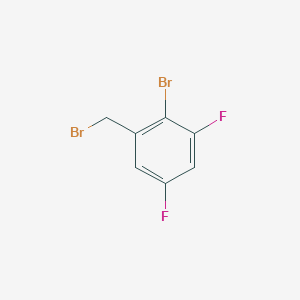

2-Bromo-3,5-difluorobenzyl bromide

Description

BenchChem offers high-quality 2-Bromo-3,5-difluorobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,5-difluorobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(bromomethyl)-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSJQGXOBIKLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluorobenzyl Bromide

A Note on Chemical Identification: Initial searches for "2-Bromo-3,5-difluorobenzyl bromide" did not yield a registered CAS (Chemical Abstracts Service) number or significant technical literature, suggesting a potential misnomer. However, the closely related compound, 3,5-Difluorobenzyl bromide , is a well-documented and commercially available reagent with the CAS number 141776-91-2 . This guide will focus on this latter, correctly identified chemical, as it is the likely intended subject of inquiry for researchers in drug development and organic synthesis.

Introduction: The Strategic Importance of Fluorinated Benzyl Halides

In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1] 3,5-Difluorobenzyl bromide stands out as a pivotal building block in this domain. Its utility stems from the synergistic interplay of three key structural features: the reactive benzylic bromide, the robust aromatic ring, and the strategically placed fluorine atoms.

The benzylic bromide provides a highly reactive site for nucleophilic substitution, enabling the facile introduction of the difluorobenzyl moiety into a wide array of molecular architectures.[2] The fluorine atoms, with their high electronegativity and relatively small size, can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity.[1][3] This guide offers a comprehensive overview of 3,5-difluorobenzyl bromide for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, reactivity, and applications, with a strong emphasis on safety and handling.

Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. 3,5-Difluorobenzyl bromide is a colorless to light yellow liquid under standard conditions.[4] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 141776-91-2 | [5][6][7][8] |

| Molecular Formula | C₇H₅BrF₂ | [6][8] |

| Molecular Weight | 207.02 g/mol | [6][8] |

| Appearance | Colorless to orange to green clear liquid | [5] |

| Boiling Point | 65 °C at 4.5 mm Hg | [5][7] |

| Density | 1.6 g/mL at 25 °C | [5][7] |

| Refractive Index | n20/D 1.521 | [5][7] |

| Flash Point | 179 °F (81.7 °C) | [5] |

| Solubility | Soluble in many organic solvents. | |

| Sensitivity | Lachrymatory, Moisture Sensitive | [5] |

Synthesis and Manufacturing

The synthesis of 3,5-difluorobenzyl bromide can be achieved through various routes, often starting from more readily available precursors. Understanding these pathways is crucial for process chemists and those interested in the large-scale production of this intermediate.

Common Synthetic Routes

-

Bromination of 3,5-Difluorobenzyl Alcohol: A straightforward and common laboratory-scale synthesis involves the treatment of 3,5-difluorobenzyl alcohol with a brominating agent. A typical procedure involves reacting the alcohol with 48% hydrobromic acid in the presence of sulfuric acid.[9] The reaction mixture is stirred at room temperature, followed by an aqueous workup and extraction with an organic solvent to isolate the product.[9]

-

Multi-step Synthesis from 2,4-Dichloronitrobenzene: A more intricate, industrial-scale synthesis has been patented, which begins with 2,4-dichloronitrobenzene.[10] This multi-step process involves:

-

Fluorination to yield 2,4-difluoronitrobenzene.

-

Reduction of the nitro group to form 2,4-difluoroaniline.

-

Bromination to produce 2-bromo-4,6-difluoroanilinium salt.

-

Diazotization and subsequent decomposition to yield 1-bromo-3,5-difluorobenzene.

-

Formylation to create 3,5-difluorobenzaldehyde.

-

Reduction of the aldehyde to 3,5-difluorobenzyl alcohol.

-

Finally, conversion of the alcohol to 3,5-difluorobenzyl bromide using hydrogen bromide and sulfuric acid.[10]

-

The following diagram illustrates a generalized synthetic pathway starting from 3,5-difluorobenzyl alcohol.

Caption: A simplified schematic of the synthesis of 3,5-difluorobenzyl bromide from its corresponding alcohol.

Reactivity and Applications in Drug Discovery

The reactivity of 3,5-difluorobenzyl bromide is dominated by the lability of the benzylic bromide. This carbon-bromine bond is susceptible to cleavage in nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms), making it an excellent electrophile for introducing the 3,5-difluorobenzyl group.[2][11]

Key Applications

-

Intermediate in Pharmaceutical Synthesis: This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[3] The 3,5-difluorobenzyl moiety is often incorporated into drug candidates to enhance their biological activity and pharmacokinetic profiles.[3]

-

Building Block for Agrochemicals: Similar to its use in pharmaceuticals, it serves as a building block in the development of advanced agrochemicals.[3]

-

Organic Synthesis: In a broader context, it is used to introduce the 3,5-difluorobenzyl group as a protecting group for alcohols and amines or as a key fragment in the total synthesis of complex organic molecules.[4] The bromine atom can be readily displaced by various nucleophiles, including alcohols, amines, and thiols.[4] For instance, it can react with sodium azide in DMF to produce 3,5-difluorobenzyl azide, another useful synthetic intermediate.[4]

-

Materials Science: The unique properties conferred by the fluorine atoms also make this compound valuable in the synthesis of advanced materials like polymers and coatings, where enhanced chemical resistance and thermal stability are desired.[3]

The following diagram illustrates the core reactivity of 3,5-difluorobenzyl bromide with a generic nucleophile.

Caption: General nucleophilic substitution reaction of 3,5-difluorobenzyl bromide.

Safety, Handling, and Storage

Given its reactivity and hazardous nature, strict adherence to safety protocols is paramount when handling 3,5-difluorobenzyl bromide.

Hazard Identification

-

GHS Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion, Category 1B).[6][12]

-

Primary Hazards: Corrosive.[6] It is also a lachrymator, meaning it can cause tearing of the eyes.[5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12]

-

Ventilation: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12]

-

Avoiding Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[12]

Storage Recommendations

-

Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

-

Inert Atmosphere: It is recommended to store under an inert gas like nitrogen or argon due to its moisture sensitivity.[5]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases.

Conclusion

3,5-Difluorobenzyl bromide (CAS No. 141776-91-2) is a versatile and highly valuable reagent in modern organic synthesis and drug discovery. Its unique combination of a reactive benzylic bromide and the modulating effects of two fluorine atoms makes it an indispensable tool for medicinal chemists seeking to optimize the properties of drug candidates. While its reactivity is a significant asset, it also necessitates careful handling and adherence to stringent safety protocols. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to leverage this powerful building block effectively and safely in their scientific endeavors.

References

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available at: [Link]

-

3,5-Difluorobenzyl bromide. PubChem. Available at: [Link]

-

3,5-Difluorobenzyl bromide CAS#: 141776-91-2. ChemWhat. Available at: [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC. Available at: [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Available at: [Link]

-

Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]

-

11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

-

3,5-Difluorobenzyl Bromide. Nama Group. Available at: [Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. Available at: [Link]

-

3,5-Difluorobenzyl bromide. NIST WebBook. Available at: [Link]

-

3,5-Difluorobenzyl bromide, 98%. Ottokemi. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Preprints. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3,5-Difluorobenzyl bromide CAS#: 141776-91-2 [m.chemicalbook.com]

- 6. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. 3,5-Difluorobenzyl bromide 98 141776-91-2 [sigmaaldrich.com]

- 9. 3,5-Difluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 10. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Page loading... [wap.guidechem.com]

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,5-difluorobenzyl bromide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-3,5-difluorobenzyl bromide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document outlines the prevalent synthetic route, delves into the mechanistic underpinnings of the reaction, and offers a detailed, field-tested experimental protocol. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of this important building block.

Introduction and Significance

2-Bromo-3,5-difluorobenzyl bromide is a substituted aromatic halide that serves as a crucial precursor in organic synthesis. Its utility stems from the presence of multiple reactive sites: the benzylic bromide, which is susceptible to nucleophilic substitution, and the fluorinated, brominated aromatic ring, which can undergo various coupling reactions. The specific arrangement of the fluorine and bromine atoms on the benzene ring imparts unique electronic properties and steric hindrance, influencing the reactivity and biological activity of its derivatives. Consequently, this compound is of significant interest in the synthesis of complex molecules with potential therapeutic or pesticidal applications.

Synthetic Pathway: Free Radical Bromination

The most common and efficient method for the synthesis of 2-Bromo-3,5-difluorobenzyl bromide is through the free radical bromination of 2-bromo-3,5-difluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.

Reagents and Rationale

-

Starting Material: 2-Bromo-3,5-difluorotoluene is the logical precursor. The methyl group provides the benzylic protons that will be abstracted to initiate the bromination process.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. It is a solid, which makes it easier to handle than liquid bromine, and it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as aromatic bromination.

-

Radical Initiator: A radical initiator is required to start the reaction. Common choices include benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (AIBN). These molecules readily decompose upon heating to form radicals, which then initiate the chain reaction.

-

Solvent: A non-polar, inert solvent is typically used. Carbon tetrachloride (CCl4) has historically been a common choice due to its inertness and ability to dissolve the reactants. However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane or acetonitrile are now more frequently employed.

Reaction Mechanism

The reaction proceeds via a free radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination.

Caption: Free radical chain mechanism of benzylic bromination.

-

Initiation: The radical initiator (e.g., BPO) homolytically cleaves upon heating to generate two radicals.

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of 2-bromo-3,5-difluorotoluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

The benzylic radical then reacts with a molecule of bromine (Br2), which is generated in situ from the reaction of HBr with NBS, to form the desired product, 2-bromo-3,5-difluorobenzyl bromide, and a new bromine radical. This new bromine radical can then continue the chain reaction.

-

-

Termination: The reaction is terminated when two radicals combine to form a non-radical species.

Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

Materials and Equipment

| Reagent/Equipment | Quantity/Specification |

| 2-Bromo-3,5-difluorotoluene | 1.0 equivalent |

| N-Bromosuccinimide (NBS) | 1.1 equivalents |

| Benzoyl Peroxide (BPO) | 0.02-0.05 equivalents (catalytic amount) |

| Carbon Tetrachloride (CCl4) | Sufficient to make a 0.2-0.5 M solution |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Separatory funnel | |

| Rotary evaporator | |

| Sodium bicarbonate solution | Saturated aqueous solution |

| Sodium sulfite solution | 10% aqueous solution |

| Brine | Saturated aqueous solution of NaCl |

| Anhydrous magnesium sulfate |

Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3,5-difluorotoluene (1.0 eq.), N-bromosuccinimide (1.1 eq.), benzoyl peroxide (0.02-0.05 eq.), and carbon tetrachloride.

-

Reaction: The reaction mixture is stirred and heated to reflux (approximately 77°C for CCl4). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

-

Aqueous Washes: The filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining HBr), 10% aqueous sodium sulfite solution (to quench any unreacted bromine), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude 2-bromo-3,5-difluorobenzyl bromide can be further purified by recrystallization or column chromatography on silica gel.

Safety Considerations

-

2-Bromo-3,5-difluorobenzyl bromide is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

N-Bromosuccinimide is an irritant and should be handled with care.

-

Benzoyl Peroxide is a strong oxidizing agent and can be explosive when dry. It should be kept moist and handled with caution.

-

Carbon Tetrachloride is a toxic and environmentally hazardous substance. It is a suspected carcinogen and can cause severe liver damage. It is recommended to substitute it with a safer solvent if possible.

Conclusion

The synthesis of 2-Bromo-3,5-difluorobenzyl bromide via the free radical bromination of 2-bromo-3,5-difluorotoluene is a reliable and well-established method. By carefully controlling the reaction conditions and adhering to proper safety protocols, this important synthetic intermediate can be prepared in good yield and purity. The insights provided in this guide are intended to empower researchers to confidently and successfully perform this synthesis in their own laboratories.

References

-

LibreTexts. (2023). Allylic Bromination. Chemistry LibreTexts. [Link]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3,5-difluorobenzyl bromide

For researchers, scientists, and professionals in drug development, the introduction of novel reagents is a constant in the pursuit of new molecular entities. Among these, halogenated aromatic compounds are pivotal building blocks. 2-Bromo-3,5-difluorobenzyl bromide, with its unique electronic and structural features, presents significant opportunities in synthetic chemistry. However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 2-Bromo-3,5-difluorobenzyl bromide, grounded in established safety principles for halogenated reactive intermediates.

Compound Profile and Inherent Reactivity

2-Bromo-3,5-difluorobenzyl bromide is a trifunctionalized aromatic compound. The presence of the benzyl bromide moiety confers high reactivity towards nucleophilic substitution. Benzyl bromides are known to be potent lachrymators and are typically reactive, capable of forming stable benzylic carbocations, which enhances their participation in SN1 reactions.[1][2] The fluorine and bromine substituents on the aromatic ring further modulate the compound's reactivity and introduce specific toxicological considerations common to halogenated aromatic compounds.[3][4]

Table 1: Physicochemical and Toxicological Data (Predicted and Inferred from Structurally Similar Compounds)

| Property | Value/Information | Source/Rationale |

| Chemical Formula | C₇H₄Br₂F₂ | - |

| Molecular Weight | 285.92 g/mol | - |

| Appearance | Likely a colorless to yellow or beige liquid or solid | Analogy with similar compounds[5][6] |

| Odor | Sharp, pungent, lachrymatory | Analogy with benzyl bromides[5] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| GHS Classification | Predicted: Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1; Acute Toxicity (Oral, Dermal, Inhalation), Category 4; Specific target organ toxicity — single exposure (Respiratory tract irritation), Category 3 | Inferred from PubChem data for 3,5-Difluorobenzyl bromide and SDS for similar compounds[7][8][9] |

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

The primary hazards associated with 2-Bromo-3,5-difluorobenzyl bromide stem from its electrophilic nature, making it highly reactive with biological nucleophiles such as water, amines, and thiols found in tissues.

-

Corrosivity: Direct contact with skin or eyes will likely cause severe chemical burns.[7] This is due to the rapid reaction of the benzyl bromide group with cellular components, leading to tissue damage.

-

Lachrymator: The vapor is expected to be intensely irritating to the eyes and mucous membranes, causing tearing and discomfort.[5] This is a common property of benzyl halides.

-

Inhalation Toxicity: Inhalation of vapors or aerosols can cause severe irritation to the respiratory tract.[9]

-

Ingestion Toxicity: Ingestion is likely to be harmful and may cause burns to the gastrointestinal tract.[9]

-

Sensitization: Some halogenated compounds can act as sensitizers, leading to allergic reactions upon repeated exposure.

A thorough risk assessment must be conducted before any work with this compound, considering the quantities being used, the nature of the experiment, and the potential for exposure.

Engineering Controls: The First Line of Defense

The primary principle for handling 2-Bromo-3,5-difluorobenzyl bromide is to minimize exposure through robust engineering controls.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[10][11][12] This is non-negotiable.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive vapors.[10]

-

Closed Systems: For larger scale operations, the use of a closed system is highly recommended to eliminate the risk of exposure.

Personal Protective Equipment (PPE): The Last Barrier

Appropriate PPE is mandatory when handling 2-Bromo-3,5-difluorobenzyl bromide. The selection of PPE should be based on a thorough risk assessment.

Table 2: Recommended Personal Protective Equipment

| Body Part | PPE Specification | Rationale |

| Eyes/Face | Chemical safety goggles and a full-face shield. | Provides protection from splashes and vapors. Standard safety glasses are insufficient.[6] |

| Skin (Hands) | Nitrile or neoprene gloves (double-gloving recommended). Check manufacturer's breakthrough time data. | Provides a barrier against skin contact. Inspect gloves for any signs of degradation before and during use.[12] |

| Skin (Body) | A chemically resistant lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended. | Protects the body from accidental spills. |

| Respiratory | For situations where engineering controls may not be sufficient (e.g., spill cleanup), a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary. | Protects against inhalation of harmful vapors.[12] |

Diagram 1: PPE Donning and Doffing Sequence

Caption: Proper sequence for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict protocols is crucial for the safe handling and storage of 2-Bromo-3,5-difluorobenzyl bromide.

Handling

-

Preparation: Before starting work, ensure that all necessary safety equipment, including the chemical fume hood, PPE, and emergency spill kit, are readily available and in good working order.

-

Weighing and Transferring: Conduct all weighing and transfers within a chemical fume hood. Use a disposable weighing boat or weigh the material directly into the reaction vessel.

-

Reaction Setup: Set up reactions in a clean and organized manner within the fume hood. Ensure that all glassware is properly clamped and that the reaction is adequately cooled if necessary.

-

Post-Reaction: Quench any unreacted reagent carefully with a suitable nucleophile (e.g., a solution of sodium bisulfite) before workup.

-

Cleaning: Decontaminate all glassware and equipment that has come into contact with the compound. A solution of sodium carbonate or another suitable base can be used to neutralize any residue.

Storage

-

Store 2-Bromo-3,5-difluorobenzyl bromide in a tightly sealed, properly labeled container.[10]

-

The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.[9]

-

Store in a secondary container to contain any potential leaks.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and appropriate response is critical.

Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[10][11]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give plenty of water to drink. Seek immediate medical attention.[10]

Spills

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.

-

Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

-

Neutralize: Cautiously neutralize the spill area with a dilute solution of sodium carbonate or another suitable base.

-

Collect: Carefully collect the absorbed material and any contaminated items into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Thoroughly decontaminate the spill area.

Diagram 2: Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

All waste containing 2-Bromo-3,5-difluorobenzyl bromide, including contaminated absorbents, PPE, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

Conclusion

2-Bromo-3,5-difluorobenzyl bromide is a valuable reagent for chemical synthesis, but its inherent reactivity and potential hazards demand a high level of respect and caution. By understanding the underlying chemical principles of its reactivity and adhering to the comprehensive safety protocols outlined in this guide, researchers can mitigate the risks and utilize this compound to its full potential in a safe and responsible manner. A proactive and informed approach to safety is paramount in the dynamic environment of research and development.

References

-

Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from Quora. [Link]

-

Journal of the Chemical Society D. (n.d.). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide. RSC Publishing. [Link]

-

Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Pearson. [Link]

-

PubChem. (n.d.). Benzyl Bromide. National Center for Biotechnology Information. [Link]

-

YouTube. (2025, April 30). [Chemistry] Benzyl bromide reacts rapidly with sodium iodide in acetone to yield a white precipitate. [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzyl bromide. National Center for Biotechnology Information. [Link]

-

Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). [Link]

-

ChemSec. (n.d.). Halogenated compounds. ChemSec. [Link]

-

Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). [Link]

-

ResearchGate. (n.d.). (PDF) Halogenated Aromatic Compounds. ResearchGate. [Link]

Sources

- 1. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 2. quora.com [quora.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sinlist.chemsec.org [sinlist.chemsec.org]

- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. synquestlabs.com [synquestlabs.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. echemi.com [echemi.com]

Methodological & Application

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

An In-depth Technical Guide to 2-Bromo-3,5-difluorobenzyl bromide: Properties, Synthesis, and Applications

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The judicious placement of this small, highly electronegative element can profoundly influence a molecule's pharmacological profile, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[1][2][3] 2-Bromo-3,5-difluorobenzyl bromide has emerged as a critical building block in this endeavor. It serves as a versatile reagent for introducing the 2-bromo-3,5-difluorobenzyl moiety, a substructure that offers a dual advantage: the strategic benefits of difluorination and a reactive handle for further molecular elaboration. This guide provides an in-depth overview of its properties, core applications, and detailed protocols for its use in synthetic medicinal chemistry.

Physicochemical Properties and Reactivity Profile

2-Bromo-3,5-difluorobenzyl bromide is a highly reactive electrophile, primarily due to the benzylic bromide functional group. The carbon-bromine bond is readily cleaved upon attack by a wide range of nucleophiles. The electronic properties of the aromatic ring are significantly influenced by the three halogen substituents. The two fluorine atoms, being strongly electron-withdrawing, increase the electrophilicity of the benzylic carbon, enhancing its reactivity towards nucleophilic substitution. The bromine atom on the aromatic ring is less reactive than the benzylic bromide but serves as a valuable site for subsequent cross-coupling reactions.

| Property | Value | Source(s) |

| IUPAC Name | 2-Bromo-1-(bromomethyl)-3,5-difluorobenzene | N/A |

| CAS Number | 34328-57-1 | N/A |

| Molecular Formula | C₇H₄Br₂F₂ | N/A |

| Molecular Weight | 285.92 g/mol | N/A |

| Appearance | Colorless to light yellow liquid or solid | [4] |

| Boiling Point | 65 °C @ 4.5 mmHg | [5] |

| Density | ~1.6 g/mL at 25 °C | [5] |

| Key Hazards | Corrosive, Lachrymator | [5] |

Core Applications in Medicinal Chemistry

The primary utility of 2-Bromo-3,5-difluorobenzyl bromide is as a powerful alkylating agent. The introduction of the 2-bromo-3,5-difluorobenzyl group can confer significant advantages to a drug candidate:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Introducing fluorine atoms at the 3 and 5 positions can block potential sites of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that leads to rapid drug clearance.[1][6] This can increase the molecule's half-life and bioavailability.

-

Modulation of Physicochemical Properties : Fluorine substitution increases lipophilicity, which can enhance membrane permeability and improve oral absorption.[1][7] The strong electron-withdrawing nature of the difluorobenzyl group can also lower the pKa of adjacent basic nitrogen atoms, which can be crucial for optimizing solubility and target engagement.

-

Improved Binding Affinity : The fluorine atoms can act as hydrogen bond acceptors and engage in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in a protein's binding pocket, thereby increasing potency.[2][6]

-

A Handle for Further Diversification : The bromine atom on the aromatic ring is a versatile functional group for further synthetic modifications. It readily participates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the late-stage introduction of diverse substituents to explore structure-activity relationships (SAR).[8]

Caption: General synthetic workflow using the reagent.

Experimental Protocols

Safety Precaution : 2-Bromo-3,5-difluorobenzyl bromide is a corrosive lachrymator that causes severe skin and eye burns.[9] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the alkylation of a secondary amine or a nitrogen-containing heterocycle, a common transformation in pharmaceutical synthesis.

Materials :

-

Secondary amine (1.0 eq)

-

2-Bromo-3,5-difluorobenzyl bromide (1.1 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure :

-

Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq).

-

Dissolution : Add anhydrous DMF to dissolve the amine (target concentration 0.1-0.5 M).

-

Deprotonation : Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes. Hydrogen gas evolution may be observed.

-

Alkylation : Add a solution of 2-Bromo-3,5-difluorobenzyl bromide (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching : Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction : Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing : Combine the organic layers and wash sequentially with water (2x) and then with brine (1x).

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Scientist's Notes :

-

Causality : Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating amines and amides to form the corresponding anion, which is a potent nucleophile.[10]

-

Solvent Choice : Anhydrous DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the amine anion and facilitating the Sₙ2 reaction.

-

Work-up Rationale : The NH₄Cl quench neutralizes any excess NaH. The water and brine washes are crucial for removing the high-boiling point DMF solvent from the organic layer.

Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol details the synthesis of an aryl ether by reacting a phenol with 2-Bromo-3,5-difluorobenzyl bromide.

Materials :

-

Phenol derivative (1.0 eq)

-

2-Bromo-3,5-difluorobenzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq)

-

Anhydrous Acetone or Acetonitrile (MeCN)

-

Water

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure :

-

Setup : To a round-bottom flask, add the phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone or MeCN.

-

Addition of Alkylating Agent : Add 2-Bromo-3,5-difluorobenzyl bromide (1.1 eq) to the stirring suspension.

-

Reaction : Heat the reaction mixture to reflux (for acetone, ~56 °C; for MeCN, ~82 °C) and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up : After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).

-

Concentration : Rinse the filter cake with a small amount of the reaction solvent and concentrate the combined filtrate under reduced pressure.

-

Extraction : Dissolve the residue in EtOAc or DCM, wash with water (2x) and then with brine (1x).

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude product by column chromatography on silica gel.

Scientist's Notes :

-

Base Selection : Potassium carbonate is a milder base than NaH, suitable for deprotonating phenols (pKa ~10) but not less acidic N-H bonds. It is inexpensive, easy to handle, and easily removed by filtration.[11]

-

Reaction Conditions : Heating is often required to drive the reaction to completion, especially if the phenol is sterically hindered or electronically deactivated.

-

Alternative Conditions : For more sensitive substrates, cesium carbonate (Cs₂CO₃) in DMF at room temperature can be a highly effective, albeit more expensive, alternative.

The Structure-Property Relationship

The utility of 2-Bromo-3,5-difluorobenzyl bromide in drug design stems directly from how its distinct structural features translate into desirable pharmacological properties.

Caption: Structure-property relationships for the reagent.

References

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. 12

-

What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. 4

-

SAFETY DATA SHEET - Fisher Scientific.

-

Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem. 10

-

SAFETY DATA SHEET - TCI Chemicals. 9

-

Bromure de 2,4-difluorobenzyle - Chem-Impex. 7

-

3,5-Difluorobenzyl bromide CAS#: 141776-91-2; ChemWhat Code: 31656. 5

-

Tactical Applications of Fluorine in Drug Design and Development - ResearchGate.

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed.

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - ResearchGate.

-

An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applications - Benchchem. 8

-

Application Notes and Protocols for the N-alkylation of 2-Bromobenzamide - Benchchem. 11

-

Applications of Fluorine in Medicinal Chemistry - PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

Application Note: Strategic Nucleophilic Substitution of 2-Bromo-3,5-difluorobenzyl bromide

[1][2]

Executive Summary

This guide outlines the optimized protocols for utilizing 2-Bromo-3,5-difluorobenzyl bromide (CAS: Derivative Analog) as an electrophile in nucleophilic substitution (

This molecule represents a "Linchpin Scaffold" in medicinal chemistry.[1] It offers two distinct reactive sites:

-

The Benzylic Bromide: Highly reactive toward nucleophiles (

), activated by the electron-withdrawing fluorine atoms.[1] -

The Aryl Bromide (C2): Sterically demanding but chemically stable under

conditions, serving as a latent handle for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Critical Safety Warning: Like most benzyl bromides, this compound is a potent lachrymator and skin corrosive.[1] All handling must occur within a certified chemical fume hood.[1]

Chemical Profile & Reactivity Analysis

Structural Logic

The 2-Bromo-3,5-difluorobenzyl bromide scaffold presents a unique reactivity profile driven by its substituents:

-

3,5-Difluoro Motif: These atoms exert a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the benzylic carbon.[1][2] This accelerates

rates compared to non-fluorinated analogs.[1] -

2-Bromo Substituent (Ortho):

-

Steric Effect:[1][2][3] Provides moderate steric hindrance, which may slow down the approach of bulky nucleophiles (e.g., secondary amines like diisopropylamine).[2]

-

Orthogonal Reactivity: The

bond is inert to standard nucleophilic substitution conditions, allowing for chemoselective derivatization of the benzylic position first.[1][2]

-

Reactivity Landscape Diagram

The following diagram illustrates the chemoselectivity and potential pathways for this scaffold.

Figure 1: Chemoselective pathways.[1][2] The benzylic bromide reacts preferentially, leaving the aryl bromide intact for future steps.[2]

Experimental Protocols

Protocol A: N-Alkylation (Amination)

Application: Synthesis of kinase inhibitor intermediates.[1]

Mechanism:

Reagents:

-

Substrate: 2-Bromo-3,5-difluorobenzyl bromide (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.2 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv) or -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous MeCN (0.2 M concentration relative to substrate).

-

Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to minimize exotherms and prevent double-alkylation if using primary amines.[1][2]

-

Addition: Add 2-Bromo-3,5-difluorobenzyl bromide (1.0 equiv) dropwise as a solution in minimal MeCN.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup:

-

Purification: Flash column chromatography (typically Hexane/EtOAc gradient).[1]

Self-Validating Check:

-

LCMS Signal: The product should show a characteristic isotopic pattern for one Bromine atom (1:1 ratio of M and M+2 peaks). If the Br pattern is lost, you may have displaced the aryl bromide (highly unlikely under these conditions) or hydrolyzed the material.[2]

Protocol B: Azidation (Click Chemistry Precursor)

Application: Preparation of benzyl azides for CuAAC (Click) reactions.[1]

Reagents:

-

Substrate: 2-Bromo-3,5-difluorobenzyl bromide (1.0 equiv)

-

Nucleophile: Sodium Azide (

) (1.2 equiv) Warning: Toxic/Explosive potential[1] -

Solvent: DMSO or DMF (0.5 M)

Procedure:

-

Dissolve 2-Bromo-3,5-difluorobenzyl bromide in DMSO at RT.

-

Add

in a single portion. -

Stir at RT for 1–2 hours. (Reaction is usually very fast due to the electron-deficient ring).[1]

-

Quench: Dilute carefully with water and extract into

or EtOAc. -

Safety Note: Do not concentrate azide solutions to dryness if low molecular weight.[1] However, this benzyl azide is generally stable.[1]

Operational Workflow & Decision Logic

The following flowchart guides the experimental execution and troubleshooting process.

Figure 2: Operational workflow ensuring reaction integrity. Anhydrous conditions are the primary control point.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance from 2-Bromo group.[1][2] | Increase temperature to 40-50°C. Switch solvent to DMF (higher dielectric constant).[1] |

| Hydrolysis Product (Benzyl Alcohol) | Wet solvent or hygroscopic base.[1] | Use freshly distilled solvents or store over 3Å molecular sieves.[1] Ensure base is dry.[1] |

| Elimination (Stilbene formation) | Base is too strong ( | The benzylic protons are acidic due to the F-atoms.[1] Use weaker bases ( |

| Over-Alkylation (Tertiary Amine) | Primary amine nucleophile is too reactive.[1] | Use a large excess of the amine (3-5 equiv) or add the bromide very slowly to the amine solution.[1] |

References

-

Reactivity of Electron-Deficient Benzyl Halides

-

Safety Data & Handling

-

Synthesis of Fluorinated Benzyl Bromides

(Note: Specific CAS 141776-91-2 (3,5-difluoro analog) is used as the closest proxy for physical property estimation where specific 2-bromo data is unavailable in open literature.)[1][2]

Sources

Application Notes and Protocols: 2-Bromo-3,5-difluorobenzyl bromide as a Versatile Building Block for Fluorinated Molecules

Introduction: The Strategic Importance of Fluorination and a Key Synthetic Tool

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for enhancing molecular properties. The unique physicochemical characteristics of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, the development of versatile building blocks that facilitate the introduction of fluorinated motifs is of paramount importance.

2-Bromo-3,5-difluorobenzyl bromide emerges as a highly valuable and multi-faceted reagent in this context. Its structure is strategically designed for sequential or differential functionalization. The benzylic bromide provides a reactive site for nucleophilic substitution (Sɴ2) reactions, allowing for the facile attachment of the 3,5-difluorobenzyl group to a wide array of heteroatoms (N, O, S).[3][4] Simultaneously, the chemically distinct aryl bromide offers a handle for powerful palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[2] This dual reactivity makes it an indispensable tool for researchers aiming to construct complex fluorinated molecules with precision and efficiency.

Physicochemical and Safety Data

A thorough understanding of the reagent's properties is critical for its safe and effective use.

| Property | Value | Source(s) |

| CAS Number | 141776-91-2 | [5][6] |

| Molecular Formula | C₇H₅BrF₂ | [5][6] |

| Molecular Weight | 207.02 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 65 °C @ 4.5 mmHg | [5][7] |

| Density | 1.6 g/mL at 25 °C | [5][7] |

| Refractive Index | n20/D 1.521 | [5][7] |

| Safety Profile | Corrosive, Lachrymatory | [5] |

Handling and Storage: Due to its corrosive and lachrymatory nature, 2-Bromo-3,5-difluorobenzyl bromide must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Application 1: Heteroatom Alkylation via Nucleophilic Substitution

The most direct application of 2-Bromo-3,5-difluorobenzyl bromide is as an electrophile in Sɴ2 reactions. The benzylic carbon is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent aromatic ring and the excellent leaving group ability of the bromide ion.

Protocol 1A: N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the synthesis of a tertiary amine by reacting a secondary amine with 2-Bromo-3,5-difluorobenzyl bromide. This transformation is fundamental in the synthesis of countless pharmaceutical scaffolds.

Reaction Principle: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon of the bromide. A mild, non-nucleophilic base is used to quench the HBr byproduct, preventing the formation of the amine hydrobromide salt and driving the reaction to completion.[8][9]

Materials and Reagents:

-

Secondary amine (e.g., morpholine) (1.0 eq)

-

2-Bromo-3,5-difluorobenzyl bromide (1.05 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2-0.5 M with respect to the amine. Stir the suspension.

-

Reagent Addition: Dissolve 2-Bromo-3,5-difluorobenzyl bromide (1.05 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate.[8]

Caption: General workflow for N-alkylation.

Protocol 1B: O-Alkylation of a Phenol

This protocol outlines the synthesis of a 3,5-difluorobenzyl aryl ether, a common structural motif and a stable protecting group for phenols.

Reaction Principle: A strong base is required to deprotonate the phenol, generating a more nucleophilic phenoxide anion. The phenoxide then displaces the bromide from 2-Bromo-3,5-difluorobenzyl bromide. Sodium hydride (NaH) is a common choice as it generates hydrogen gas as the only byproduct.[10]

Materials and Reagents:

-

Phenol derivative (1.0 eq)

-

2-Bromo-3,5-difluorobenzyl bromide (1.1 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet

Step-by-Step Methodology:

-

Reaction Setup: To a dry, three-neck flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

-

Reagent Addition: Add 2-Bromo-3,5-difluorobenzyl bromide (1.1 eq) dropwise to the stirring solution at room temperature.

-

Reaction Conditions: Stir the reaction at room temperature or gently heat to 50 °C if necessary. Monitor for completion by TLC.

-

Workup: Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by flash column chromatography.[10]

Application 2: Carbon-Carbon Bond Formation via Cross-Coupling

The aryl bromide functionality of 2-Bromo-3,5-difluorobenzyl bromide is a gateway to constructing more complex molecular architectures through palladium-catalyzed cross-coupling reactions.

Protocol 2A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[11][12]

Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl bromide to the Pd(0) center to form a Pd(II) complex; (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center; and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13] A base is required to activate the boronic acid for transmetalation.[14]

Caption: The catalytic cycle of the Suzuki reaction.

Materials and Reagents:

-

2-Bromo-3,5-difluorobenzyl bromide (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)

-

Schlenk flask or microwave vial, condenser, magnetic stirrer, inert atmosphere supply

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add 2-Bromo-3,5-difluorobenzyl bromide (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

-

Degassing: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 2B: Sonogashira Cross-Coupling

The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting terminal alkynes with aryl halides.[15][16]

Reaction Principle: This reaction uniquely employs a dual catalytic system. The palladium catalyst follows a cycle similar to the Suzuki reaction, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II) complex.[17] An amine base is used both to deprotonate the alkyne and as a solvent.[16][18]

Materials and Reagents:

-

2-Bromo-3,5-difluorobenzyl bromide (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%)

-

Copper(I) Iodide (CuI, 4-8 mol%)

-

Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

-

Co-solvent (e.g., THF or DMF), optional

-

Schlenk flask, magnetic stirrer, inert atmosphere supply

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask, add 2-Bromo-3,5-difluorobenzyl bromide (1.0 eq), the palladium catalyst, and copper(I) iodide.

-

Degassing: Evacuate and backfill the flask with an inert gas three times.

-

Solvent/Reagent Addition: Add the amine base (and co-solvent, if used), followed by the terminal alkyne (1.2 eq) via syringe. The solution should be thoroughly degassed by bubbling with argon for 15-20 minutes.

-

Reaction Conditions: Stir the reaction at room temperature or heat gently (40-60 °C) if required. The reaction is often rapid and can be monitored by TLC.

-

Workup: Once complete, concentrate the reaction mixture under reduced pressure.

-

Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by flash column chromatography.[18]

Conclusion

2-Bromo-3,5-difluorobenzyl bromide stands out as a powerful and versatile building block in synthetic chemistry. Its dual reactive sites—the benzylic bromide for nucleophilic substitutions and the aryl bromide for cross-coupling reactions—provide chemists with a robust platform for the strategic and efficient synthesis of complex fluorinated molecules. The protocols outlined herein serve as a practical guide for leveraging this reagent's full potential in pharmaceutical, agrochemical, and materials science research.

References

- A Process For Preparation Of 3,5 Difluorobenzyl Deriv

- 3,5-Difluorobenzyl bromide CAS#: 141776-91-2; ChemWhat Code: 31656.

- What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. (2022). (URL: )

- Bromure de 2,4-difluorobenzyle. Chem-Impex. (URL: )

- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: )

-

Sonogashira coupling. Wikipedia. (URL: [Link])

-

3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896. PubChem. (URL: [Link])

- An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applic

- Alkylation and silylation of α-fluorobenzyl anion intermedi

- Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). (URL: )

- 3,5-Difluorobenzyl bromide | 141776-91-2. CymitQuimica. (URL: )

- Synthesis and Application of 2,3-Difluorobromobenzene. (2022). ChemicalBook. (URL: )

- Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Benchchem. (URL: )

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PMC. (URL: [Link])

- Kong, F., et al. (n.d.). Facile double O-difluoromethylations of diphenols with TMSCF2Br. (URL: )

-

Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])

-

Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. (URL: [Link])

- N alkylation at sp3 Carbon Reagent Guide. (n.d.). (URL: )

-

Suzuki cross-coupling reaction. (2020). YouTube. (URL: [Link])

-

2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593. PubChem. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])

- The Suzuki Reaction. (n.d.). Chem 115 Myers. (URL: )

-

Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. (URL: [Link])

- CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021). Diva-portal.org. (URL: [Link])

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (n.d.). PMC. (URL: [Link])

- Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N , or O ‐Difluoromethylation, N ‐Ethyl

-

(Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. (n.d.). PMC - NIH. (URL: [Link])

- Introducing bromine to the molecular structure as a str

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 141776-91-2: 3,5-Difluorobenzyl bromide | CymitQuimica [cymitquimica.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 3,5-Difluorobenzyl bromide | C7H5BrF2 | CID 518896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 10. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Notes and Protocols: Reaction of 2-Bromo-3,5-difluorobenzyl bromide with Amines

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-difluorobenzyl bromide is a versatile reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its utility stems from the presence of two reactive sites: the benzylic bromide, which is susceptible to nucleophilic substitution, and the substituted aromatic ring, which can undergo further functionalization. This document provides a detailed guide to the reaction of 2-bromo-3,5-difluorobenzyl bromide with primary and secondary amines, a fundamental transformation for the introduction of the 2-bromo-3,5-difluorobenzyl moiety into organic molecules.

The reaction of benzyl bromides with amines is a classic example of a nucleophilic substitution reaction, typically proceeding through an SN2 mechanism.[1][2] The electron-withdrawing nature of the fluorine atoms on the aromatic ring can influence the reactivity of the benzylic bromide, making a thorough understanding of the reaction conditions crucial for successful synthesis.

Reaction Mechanism and Considerations

The reaction of 2-bromo-3,5-difluorobenzyl bromide with an amine involves the displacement of the bromide ion by the nucleophilic amine. The general mechanism is depicted below:

Scheme 1: General Reaction of 2-Bromo-3,5-difluorobenzyl bromide with an Amine

Figure 1: A generalized workflow for the reaction of 2-Bromo-3,5-difluorobenzyl bromide with amines.

Safety and Handling

2-Bromo-3,5-difluorobenzyl bromide is a lachrymator and is corrosive. [3][4]It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5]Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water. [4]

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous, as water can react with the benzyl bromide.

-

Increase the reaction time or temperature, but monitor for the formation of side products.

-

Check the purity of the starting materials.

-

-

Formation of a Tertiary Amine with Primary Amines:

-

Use a larger excess of the primary amine to favor the formation of the secondary amine. [6] * Consider using a milder base or lower reaction temperature.

-

-

Difficult Purification:

-

If the product is an oil, try converting it to a salt (e.g., hydrochloride) to facilitate purification by recrystallization.

-

Optimize the eluent system for column chromatography.

-

Conclusion

The reaction of 2-bromo-3,5-difluorobenzyl bromide with amines is a robust and reliable method for the synthesis of a variety of N-substituted benzylamine derivatives. By carefully selecting the reaction conditions, including the base, solvent, and temperature, high yields of the desired products can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully utilize this important synthetic transformation.

References

- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.

- ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.

- BenchChem. (2025). Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine.

- Pearson. (2024). Show how you would accomplish the following synthetic conversions. (a) benzyl bromide → benzylamine.

- Google Patents. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines.

- Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia.

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - 2-Bromo-5-fluorobenzyl bromide 98%.

- ChemWhat. (n.d.). 3,5-Difluorobenzyl bromide CAS#: 141776-91-2.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4-Difluorobenzyl bromide.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,5-Difluorobenzyl bromide.

- Fluorochem. (2024). Safety Data Sheet - 4-Bromo-3,5-difluorobenzyl bromide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Show how you would accomplish the following synthetic conversions... | Study Prep in Pearson+ [pearson.com]

- 3. chemwhat.com [chemwhat.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. chemguide.co.uk [chemguide.co.uk]

Troubleshooting & Optimization

Preventing decomposition of 2-Bromo-3,5-difluorobenzyl bromide

Technical Support Center: Stability & Handling of 2-Bromo-3,5-difluorobenzyl bromide

Section 1: Executive Summary & Compound Profile[1]

Subject: 2-Bromo-3,5-difluorobenzyl bromide Functional Class: Electrophilic Alkylating Agent / Benzylic Halide Primary Hazard: Lachrymator (Tear Gas Agent), Corrosive Stability Rating: Low (Prone to Autocatalytic Decomposition)

Technical Insight: 2-Bromo-3,5-difluorobenzyl bromide is a highly reactive intermediate used primarily for introducing the 2-bromo-3,5-difluorobenzyl motif into pharmacophores. Its instability arises from the benzylic C-Br bond , which is susceptible to three primary degradation pathways:

-

Hydrolysis: Moisture converts the bromide to the corresponding benzyl alcohol and Hydrogen Bromide (HBr).

-

Autocatalysis: The generated HBr acts as a catalyst, accelerating further decomposition and polymerization.

-

Photolysis: Exposure to UV/visible light cleaves the C-Br bond homolytically, generating benzyl radicals and bromine (

), causing the material to turn red/brown.

Section 2: Storage & Handling (The "Preventative" Phase)

Q: My reagent arrived as a white solid but turned into a pink/brown slush after one week. Why?

A: This is the classic signature of oxidative hydrolysis . The color change indicates the liberation of elemental bromine (

-

Pink/Red: Presence of

(Bromine).[1] -

Slush/Liquid: Depression of the melting point due to impurities (benzyl alcohol).

Q: What is the "Golden Standard" for storage? A: You must break the "HBr Cycle." Follow this strict protocol upon receipt:

| Parameter | Specification | Technical Rationale |

| Temperature | 2°C to 8°C | Slows kinetic rate of hydrolysis and radical formation. |

| Atmosphere | Argon (Ar) | Heavier than air; blankets the solid better than Nitrogen ( |

| Container | Amber Glass | Blocks UV light to prevent homolytic cleavage of the C-Br bond. |

| Seal | Parafilm + Desiccator | Secondary barrier against ambient humidity. |

Q: Can I store it in solution? A: Generally, No. Benzylic bromides can react with solvents over time (e.g., alkylating THF or reacting with stabilizers in chloroform). If necessary, store in anhydrous Hexane or Toluene over activated molecular sieves (3Å or 4Å) at -20°C.

Visualizing the Degradation Cycle

Figure 1: The Autocatalytic Decomposition Cycle. Note how HBr feeds back into the system, accelerating degradation.

Section 3: Troubleshooting & Rescue (The "Recovery" Phase)

Q: I left the bottle open. Is the reagent salvageable? A: Perform a TLC (Thin Layer Chromatography) analysis immediately.

-

Mobile Phase: 10% Ethyl Acetate in Hexanes.

-

Visualization: UV (254 nm).

-

Result:

-

Single Spot (High Rf): Intact.

-

Spot near baseline: Benzyl alcohol (hydrolysis product).

-

Spot at solvent front:[2] Dimer (rare, but possible).

-

Q: How do I purify decomposed material? (Do NOT Distill) A: WARNING: Distillation of aged benzyl bromides is dangerous. The HBr buildup can cause pressure explosions, and high heat promotes rapid polymerization. Use this Chemical Rescue Protocol :

Protocol: Silica Plug Purification

-

Dissolve: Dissolve the crude material in a minimal amount of Dichloromethane (DCM) .

-

Wash (Critical): Wash the organic phase with saturated

(removes HBr) followed by 10% -

Dry: Dry the organic layer over anhydrous

. Filter. -

Filter: Pass the solution through a short pad of Silica Gel (approx. 2 inches).

-

Rationale: The non-polar benzyl bromide passes through; the polar benzyl alcohol and polymer gum stick to the silica.

-

-

Concentrate: Evaporate solvent under reduced pressure (Rotavap) at < 30°C .

Section 4: Reaction Optimization

Q: My yields are low (<40%). What is going wrong? A: The electrophilicity of the 2-bromo-3,5-difluoro ring makes the benzylic position highly reactive, leading to double alkylation or elimination .

Optimization Checklist:

| Variable | Recommendation | Reason |

| Stoichiometry | Use 0.95 eq of Benzyl Bromide | Slight deficit prevents over-alkylation of your nucleophile. |

| Addition Rate | Dropwise at 0°C | Controls the exotherm and prevents local concentration hotspots. |

| Base Choice | Milder than NaH; prevents elimination of HBr (styrene formation). | |

| Solvent | Acetonitrile or DMF | Polar aprotic solvents stabilize the transition state. |

Section 5: Safety & Emergency Response

Q: I spilled a small amount and my eyes are burning. What do I do? A: This compound is a potent lachrymator .

-

Evacuate: Leave the area immediately.

-

Neutralize Spill: Do not just wipe it up. Cover the spill with a mixture of 50% Ethanol / 50% Aqueous Ammonia or Polysulfide solution .

-

Chemistry: The amine/sulfide reacts rapidly with the benzyl bromide to form a non-volatile, non-lachrymatory salt.

-

-

Decontaminate Glassware: Soak all dirty glassware in a base bath (KOH/Isopropanol) or dilute ammonia before washing.

Decision Tree: Is My Reagent Usable?

Figure 2: Rapid Assessment Workflow for Reagent Viability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7498, Benzyl bromide. Retrieved from [Link]

- Relevance: General stability data, lachrymator warnings, and hydrolysis mechanisms for benzyl bromides.

- Relevance: Specific handling codes (H314, H318) and storage recommendations (Cold, Argon)

-

Royal Society of Chemistry (2009). Photolysis of benzyl halides: Mechanisms and radical pathways. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]

- Relevance: Mechanistic grounding for the light-sensitivity and radical dimeriz

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]

- Relevance: Emergency protocols for lachrymators and spill neutraliz

Sources

Troubleshooting failed reactions with 2-Bromo-3,5-difluorobenzyl bromide

Topic: Troubleshooting Reaction Failures & Optimization Guide Content Type: Technical Support / FAQ Audience: Medicinal Chemists, Process Chemists[1]

🚨 CRITICAL DATA INTEGRITY ALERT

User Input CAS: 850429-53-7 Database Match: 2,5-Dibromo-1-tritylimidazole (Common Mismatch) Correct CAS for 2-Bromo-3,5-difluorobenzyl bromide: 1807071-26-6 (or 141776-91-2 for the 3,5-difluoro analog without the 2-bromo).[1]

Support Note: This guide addresses the chemistry of 2-Bromo-3,5-difluorobenzyl bromide based on the chemical name provided. If you are actually working with the trityl-imidazole (CAS 850429-53-7), please abort this protocol as the reactivity profile is entirely different.[1]

Executive Summary: The "Ortho-Effect" Challenge

2-Bromo-3,5-difluorobenzyl bromide represents a "perfect storm" of reactivity challenges.[1] It combines the high electrophilicity of an electron-deficient benzyl halide with the significant steric hindrance of an ortho-bromo substituent.[1]

-

The Trap: Researchers often treat this as a standard benzyl bromide (e.g., like benzyl bromide or 4-fluorobenzyl bromide).[1]

-

The Reality: The ortho-bromide blocks the trajectory of incoming nucleophiles (

), requiring higher energy conditions, while the 3,5-difluoro substitution makes the benzylic position hypersensitive to hydrolysis (moisture) and base-mediated degradation.[1]

Part 1: Troubleshooting Guide (Symptom-Based)

Issue 1: Reaction is stalled (0-10% conversion) despite 24h+ stirring.

Diagnosis: Steric hindrance at the benzylic carbon.

The ortho-bromine atom creates a steric wall.[1] Standard weak bases (e.g.,

Corrective Action:

-

Solvent Switch: Move from Acetone/MeCN to DMF or NMP .[1] These polar aprotic solvents better solvate the cation (e.g.,

), leaving the nucleophilic anion more reactive ("naked").[1] -

Temperature Modulation: Increase temperature to 60-80°C . Warning: Do not exceed 90°C to avoid thermal decomposition of the benzylic bromide.[1]

-

Catalysis: Add TBAI (Tetrabutylammonium iodide, 10 mol%) . This generates the in-situ benzylic iodide, which is a better leaving group and less sterically demanding than the bromide in the transition state (Finkelstein reaction logic).[1]

Issue 2: Product disappears / Formation of "weeping" sticky solid.

Diagnosis: Hydrolysis and Autocatalytic Decomposition. The 3,5-difluoro substitution withdraws electron density, making the benzylic carbon highly positive.[1] It reacts avidly with trace water to form the benzyl alcohol and HBr.[1] The released HBr autocatalyzes further decomposition.[1]

Corrective Action:

-

Reagent Audit: Use freshly opened bottles of base and solvent. Old bottles of DMF often contain amines and water.[1]

-